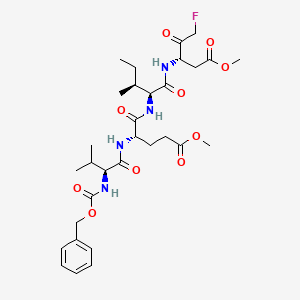
Z-Veid-fmk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is widely used in scientific research to study apoptosis and related cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Veid-fmk involves the protection of amino acids, coupling reactions, and the introduction of the fluoromethylketone group. The general synthetic route includes:
Protection of Amino Acids: The amino acids valine, glutamic acid, isoleucine, and aspartic acid are protected using suitable protecting groups.
Coupling Reactions: The protected amino acids are coupled sequentially using peptide coupling reagents to form the desired peptide sequence.
Introduction of Fluoromethylketone Group: The fluoromethylketone group is introduced at the C-terminus of the peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Z-Veid-fmk primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can react with nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol (EtOH) under mild conditions.
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be used for further studies in apoptosis and related fields .
Scientific Research Applications
Z-Veid-fmk has a wide range of applications in scientific research:
Mechanism of Action
Z-Veid-fmk exerts its effects by irreversibly binding to the active site of caspase-6, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of downstream substrates involved in the execution phase of apoptosis. The molecular targets of this compound include the active site cysteine residue of caspase-6, and the pathways involved are primarily related to the apoptotic signaling cascade .
Comparison with Similar Compounds
Similar Compounds
Z-VAD-fmk: A general caspase inhibitor that inhibits multiple caspases, including caspase-6.
Boc-D-fmk: Another caspase inhibitor with a different specificity profile compared to Z-Veid-fmk.
Uniqueness
This compound is unique due to its selectivity for caspase-6, making it a valuable tool for studying the specific role of this caspase in apoptosis. Unlike general caspase inhibitors, this compound allows for targeted inhibition, providing more precise insights into the apoptotic pathways involving caspase-6 .
Properties
Molecular Formula |
C31H45FN4O10 |
|---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
methyl (4S)-5-[[(2S,3S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C31H45FN4O10/c1-7-19(4)27(30(42)34-22(23(37)16-32)15-25(39)45-6)35-28(40)21(13-14-24(38)44-5)33-29(41)26(18(2)3)36-31(43)46-17-20-11-9-8-10-12-20/h8-12,18-19,21-22,26-27H,7,13-17H2,1-6H3,(H,33,41)(H,34,42)(H,35,40)(H,36,43)/t19-,21-,22-,26-,27-/m0/s1 |
InChI Key |
YPIHFMWAHMPACV-IREHUOSBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)

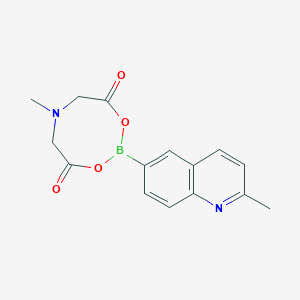
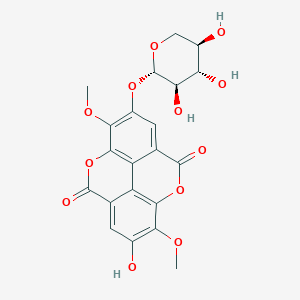
![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)

![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)
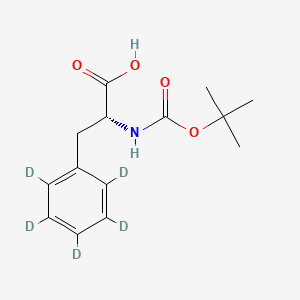
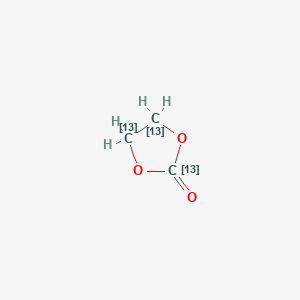
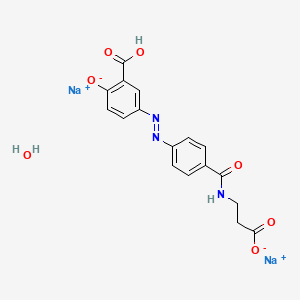
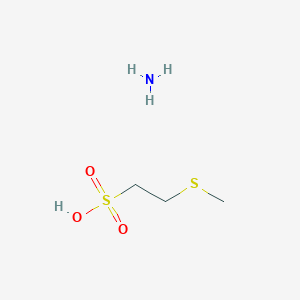
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)


